Methyl 2-(octylideneamino)benzoate
Description
Methyl 2-(octylideneamino)benzoate is an aromatic ester featuring a benzoate backbone substituted at the 2-position with an octylideneamino group (–N=C(C7H15)). This compound belongs to a class of Schiff base derivatives, where the imine linkage (–N=C–) connects the aromatic ring to a long alkyl chain. The octylidene chain introduces significant hydrophobicity, which may influence solubility, crystallinity, and biological activity compared to shorter-chain derivatives.
Properties
CAS No. |
67801-44-9 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 2-(octylideneamino)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16(18)19-2/h8-9,11-13H,3-7,10H2,1-2H3 |
InChI Key |
YHXKDPQWWGRLRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCCCCC=NC1=CC=CC=C1C(=O)OC |
Other CAS No. |
67801-44-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key properties of methyl 2-(octylideneamino)benzoate and related compounds, inferred from structural analogs and computational estimates:
*LogP (octanol-water partition coefficient) estimated using ChemDraw or similar tools.
Key Observations:
Hydrophobicity: The octylidene chain drastically increases LogP compared to ethylidene or methylamino analogs, suggesting reduced water solubility and enhanced lipid membrane permeability.
Crystallinity : Longer alkyl chains (e.g., octylidene) may hinder crystallization due to conformational flexibility, whereas shorter chains (e.g., ethylidene) favor ordered packing .
Hydrogen Bonding : Compounds with –NH or –OH groups (e.g., methyl 4-acetamido-2-hydroxybenzoate) exhibit stronger hydrogen-bonding networks, influencing solubility and melting points .
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